molecular formula C14H22N4O B6749553 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea

1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea

Cat. No.: B6749553
M. Wt: 262.35 g/mol
InChI Key: ZYUFWNTUHYZCPI-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a series of reactions to introduce the desired functional groups.

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.

    Coupling Reaction: The pyridine and pyrrolidine derivatives are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: As a potential therapeutic agent for various diseases.

    Biological Studies: To study its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: As a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)-3-(3-piperidin-1-ylpropyl)urea: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    1-(6-Methylpyridin-2-yl)-3-(3-morpholin-1-ylpropyl)urea: Similar structure with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-12-6-4-7-13(16-12)17-14(19)15-8-5-11-18-9-2-3-10-18/h4,6-7H,2-3,5,8-11H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFWNTUHYZCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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